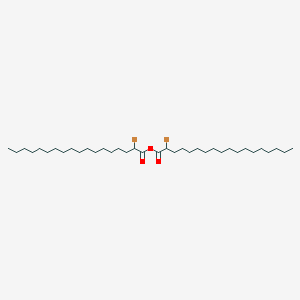
2-Bromooctadecanoic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromooctadecanoic anhydride is a chemical compound derived from octadecanoic acid, where a bromine atom is substituted at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions
2-Bromooctadecanoic anhydride can be synthesized through a nucleophilic acyl substitution reaction. This involves reacting an acid chloride with the sodium salt of a carboxylic acid. For instance, the reaction of 2-bromooctadecanoyl chloride with sodium octadecanoate can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
化学反应分析
Types of Reactions
2-Bromooctadecanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-bromooctadecanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: Such as methanol or ethanol for esterification.
Amines: Such as ammonia or primary amines for amide formation.
Major Products
2-Bromooctadecanoic acid: Formed from hydrolysis.
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
科学研究应用
2-Bromooctadecanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving fatty acid metabolism and enzyme inhibition.
作用机制
The mechanism of action of 2-Bromooctadecanoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, leading to the formation of new acyl compounds. During these reactions, the leaving group is removed from the anhydride, and the nucleophile loses a hydrogen atom . This mechanism is crucial in its role as an inhibitor of fatty acid oxidation and CPT I .
相似化合物的比较
Similar Compounds
2-Bromooctadecanoic acid: The hydrolyzed form of 2-Bromooctadecanoic anhydride.
Octadecanoic anhydride: Lacks the bromine substitution.
2-Chlorooctadecanoic anhydride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to its bromine substitution, which imparts distinct reactivity and biological activity compared to its non-brominated counterparts. This substitution enhances its ability to inhibit specific enzymes involved in fatty acid metabolism .
属性
CAS 编号 |
63620-70-2 |
|---|---|
分子式 |
C36H68Br2O3 |
分子量 |
708.7 g/mol |
IUPAC 名称 |
2-bromooctadecanoyl 2-bromooctadecanoate |
InChI |
InChI=1S/C36H68Br2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(37)35(39)41-36(40)34(38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChI 键 |
VPBVTBGGBWLBGW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC(=O)C(CCCCCCCCCCCCCCCC)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















